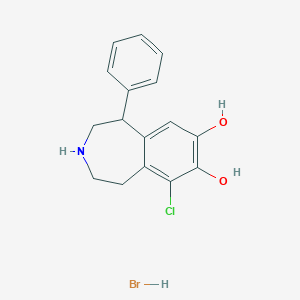

SKF 81297 hydrobromide

Description

Properties

IUPAC Name |

9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2.BrH/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20;/h1-5,8,13,18-20H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIJGBMRNYUZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042604 | |

| Record name | SKF 81297 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67287-39-2 | |

| Record name | SKF-81297 hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 81297 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-81297 HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L86RFQ3NSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of SKF 81297 Hydrobromide

For Immediate Release

Gaithersburg, MD – In a comprehensive examination of the dopamine D1 receptor agonist SKF 81297 hydrobromide, a new technical guide details the compound's intricate mechanism of action, offering a valuable resource for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its biased agonism, downstream signaling cascades, and off-target effects, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.

This compound is a potent and selective agonist for the dopamine D1-like receptor family, which primarily includes the D1 and D5 receptors. Its primary mechanism of action involves the activation of these G protein-coupled receptors (GPCRs), leading to the stimulation of downstream signaling pathways crucial for various physiological processes, including motor control, reward, and cognition.

Core Mechanism: Biased Agonism at the Dopamine D1 Receptor

SKF 81297 exhibits significant functional selectivity, or biased agonism, at the dopamine D1 receptor. This means it preferentially activates one downstream signaling pathway over another. Specifically, SKF 81297 is a potent agonist of the Gs protein-coupled pathway, leading to the activation of adenylyl cyclase, which in turn synthesizes cyclic adenosine monophosphate (cAMP). In contrast, it is a significantly less potent activator of the β-arrestin recruitment pathway.[1] This biased signaling is a key feature of SKF 81297's pharmacological profile.

The D1 receptor couples to both Gαs and Gαolf G-proteins to stimulate adenylyl cyclase.[2] Studies have shown that SKF 81297 is a full agonist for both Gαs and Gαolf engagement, with comparable efficacy to dopamine.

Quantitative Analysis of Receptor Binding and Functional Potency

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency across different signaling pathways.

| Receptor | Ligand | Ki (nM) | Species | Assay Type |

| Dopamine D1 | [³H]-SCH23390 | 15 | Human | Radioligand Binding |

| Dopamine D1 | [³H]-SCH23390 | 1.99 | Rat | Radioligand Binding |

| Dopamine D2 | [³H]-Raclopride | >1000 | Human | Radioligand Binding |

Table 1: Receptor Binding Affinity (Ki) of SKF 81297

| Pathway | EC50 (nM) | Emax (% of Dopamine or Control) | Cell Line |

| Gs-cAMP Accumulation | 4.7 | 100% | HEK293 |

| Gs-cAMP Accumulation | 1.4 | Not Reported | HEK293 |

| Gαs Engagement | 1.94 | 96.46% | Not Specified |

| Gαolf Engagement | 0.52 | 98.40% | Not Specified |

| β-arrestin 2 Recruitment | 360 | 100% | HEK293 |

| β-arrestin 2 Recruitment | 9500 | Not Reported | CHOK1 |

| β-arrestin Translocation | 1778 | Not Reported | HTLA |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of SKF 81297

Downstream Signaling Cascades

Activation of the D1 receptor by SKF 81297 initiates a cascade of intracellular events beyond cAMP production. One of the key downstream effectors is the Extracellular signal-regulated kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family.

ERK1/2 Phosphorylation

Studies have demonstrated that SKF 81297 induces the phosphorylation of ERK1 and ERK2 (p44 and p42 MAP kinase, respectively) in various brain regions, including the striatum and prefrontal cortex.[3][4] This effect is dependent on D1 receptor activation and can be blocked by D1 receptor antagonists. The activation of the ERK pathway is thought to play a role in the long-term effects of D1 receptor stimulation, including synaptic plasticity and gene expression.[5]

Off-Target Effects: Modulation of NMDA Receptors

Interestingly, recent research has revealed that SKF 81297 can directly modulate N-methyl-D-aspartate (NMDA) receptor currents independently of D1 receptor activation.[6][7] It has been shown to potentiate NMDA currents mediated by GluN2A and GluN2B subunits, while inhibiting currents from GluN2C and GluN2D-containing receptors.[6][7] This bidirectional modulation of NMDA receptors represents a significant off-target effect that should be considered when interpreting experimental results.

Experimental Protocols

This section provides a detailed overview of the methodologies used to characterize the mechanism of action of SKF 81297.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SKF 81297 for dopamine receptors.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the target dopamine receptor (e.g., HEK293 cells) or from brain tissue.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-SCH23390 for D1 receptors) and varying concentrations of unlabeled SKF 81297.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of SKF 81297 that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of SKF 81297 in stimulating the Gs/adenylyl cyclase pathway.

Protocol:

-

Cell Culture: Cells expressing the dopamine D1 receptor (e.g., HEK293 cells) are cultured in appropriate media.

-

Stimulation: Cells are treated with varying concentrations of SKF 81297 for a defined period.

-

Lysis: Cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP is quantified using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.

-

Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

Objective: To assess the ability of SKF 81297 to promote the interaction between the D1 receptor and β-arrestin.

Protocol:

-

Cell Line: A specialized cell line is used that co-expresses the D1 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary fragment.

-

Stimulation: Cells are treated with varying concentrations of SKF 81297.

-

Recruitment and Signal Generation: Agonist binding induces the recruitment of β-arrestin to the receptor, bringing the two fusion protein fragments into close proximity. This allows for the reconstitution of the active enzyme or protein, generating a detectable signal (e.g., luminescence or fluorescence).

-

Detection: The signal is measured using a plate reader.

-

Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To determine the effect of SKF 81297 on the phosphorylation of ERK1/2.

Protocol:

-

Cell or Tissue Treatment: Cells or animals are treated with SKF 81297 for a specific duration.

-

Protein Extraction: Proteins are extracted from the cells or brain tissue.

-

SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Signal Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

-

Quantification: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the relative increase in phosphorylation.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with SKF 81297's mechanism of action.

Caption: Signaling pathways activated by this compound.

Caption: Experimental workflow for a radioligand binding assay.

References

- 1. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. jneurosci.org [jneurosci.org]

- 5. Convulsant Doses of a Dopamine D1 Receptor Agonist Result in Erk-Dependent Increases in Zif268 and Arc/Arg3.1 Expression in Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Dopamine D1 Receptor Selectivity of SKF 81297 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dopamine D1 receptor selectivity of the benzazepine derivative, SKF 81297 hydrobromide. A potent and widely utilized research tool, SKF 81297's pharmacological profile is critical for the accurate interpretation of experimental results in neuroscience and drug discovery. This document synthesizes available binding affinity and functional potency data, details common experimental methodologies, and illustrates key signaling pathways and workflows.

Core Data Presentation: Binding Affinity and Functional Potency

The selectivity of this compound is primarily defined by its high affinity for the dopamine D1 receptor compared to other dopamine receptor subtypes and various other neurotransmitter receptors. The following tables summarize the quantitative data available from publicly accessible databases and scientific literature.

Table 1: Receptor Binding Affinity Profile of SKF 81297

This table presents the inhibitory constant (Ki) values of SKF 81297 at the human dopamine D1 receptor and a panel of other receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Target | Ki (nM) | Species | Radioligand | Source |

| Dopamine D1 | 1.9 | Rat | - | [1] |

| Dopamine D1 | 15 | Human | [³H]-SCH23390 | [2] |

| Dopamine D2 | 1,272 | - | - | [1] |

| Dopamine D3 | >10,000 | - | - | [1] |

| Serotonin 5-HT2A | 955 | - | - | [1] |

| Adrenergic α2 | 509 | - | - | [1] |

Data presented as Ki [nM], where a lower value indicates higher affinity.

Based on the available data, SKF 81297 exhibits a high degree of selectivity for the D1 receptor. The binding affinity for the D1 receptor is approximately 670-fold higher than for the D2 receptor and significantly greater than for the D3, 5-HT2A, and α2 adrenergic receptors.[1]

Table 2: Functional Potency of SKF 81297 at the Human Dopamine D1 Receptor

This table outlines the half-maximal effective concentration (EC50) of SKF 81297 in various functional assays, indicating its potency as a D1 receptor agonist.

| Assay Type | EC50 (nM) | Cellular System | Source |

| cAMP Accumulation | 4.7 | HEK293 cells | [2] |

| β-arrestin Recruitment | 360 | HEK293 cells | [2] |

| β-arrestin Translocation | 1778 | HTLA cells | [2] |

Data presented as EC50 [nM], where a lower value indicates higher potency.

The data demonstrates that SKF 81297 is a potent agonist for G-protein-mediated signaling, as evidenced by the low nanomolar EC50 value in the cAMP accumulation assay.[2] The higher EC50 values in β-arrestin recruitment and translocation assays suggest that SKF 81297 may exhibit functional selectivity, preferentially activating G-protein signaling pathways over β-arrestin-mediated pathways.

Key Signaling and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to determine selectivity, the following diagrams illustrate the canonical D1 receptor signaling pathway and a typical experimental workflow for assessing binding affinity.

Caption: Canonical Dopamine D1 Receptor Signaling Pathway.

Caption: Experimental Workflow for Radioligand Binding Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize the selectivity of SKF 81297.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound like SKF 81297 by measuring its ability to displace a known radioligand from a receptor.

1. Membrane Preparation:

-

Cells or tissues expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with the human dopamine D1 receptor) are harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

-

The supernatant is then ultracentrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.

-

The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for the D1 receptor) typically at a concentration close to its Kd value.

-

A range of concentrations of the unlabeled test compound (SKF 81297).

-

The cell membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand (e.g., 10 µM Butaclamol).

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

The filters are then dried, and a scintillation cocktail is added.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression analysis to generate a dose-response curve.

-

The concentration of SKF 81297 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of an agonist like SKF 81297 to stimulate the D1 receptor, which is coupled to the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).

1. Cell Culture and Plating:

-

A cell line stably expressing the dopamine D1 receptor (e.g., CHO-K1 or HEK293) is cultured under standard conditions.

-

The cells are seeded into 96-well or 384-well plates and allowed to adhere and grow to a suitable confluency.

2. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.

-

The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent the degradation of newly synthesized cAMP.

-

A range of concentrations of SKF 81297 is added to the wells.

-

The plates are incubated at 37°C for a specified time (e.g., 15-30 minutes) to allow for receptor stimulation and cAMP production.

3. Cell Lysis and cAMP Detection:

-

The stimulation is terminated by lysing the cells.

-

The intracellular cAMP concentration is then measured using a variety of methods, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where fluorescently labeled cAMP competes with the sample cAMP for binding to a specific antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses antibodies and a colorimetric or chemiluminescent substrate to quantify cAMP.

-

AlphaScreen: A bead-based immunoassay that generates a chemiluminescent signal.

-

4. Data Analysis:

-

The raw data (e.g., fluorescence or luminescence intensity) is converted to cAMP concentrations based on a standard curve.

-

The data is then plotted against the logarithm of the agonist (SKF 81297) concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which represents the concentration of SKF 81297 that produces 50% of the maximal response.

Conclusion

This compound is a highly selective and potent dopamine D1 receptor agonist. Its pharmacological profile, characterized by a significantly higher affinity and functional potency at the D1 receptor compared to other dopamine receptor subtypes and related GPCRs, makes it an invaluable tool for elucidating the physiological and pathological roles of D1 receptor signaling. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers employing SKF 81297 in their studies. It is, however, important to note that at higher concentrations, off-target effects at other receptors, such as NMDA receptors, have been reported and should be considered in the interpretation of experimental outcomes.[3]

References

The Dopamine D1 Receptor Agonist SKF 81297 Hydrobromide: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 81297 hydrobromide is a potent and selective agonist for the D1-like dopamine receptor family (D1 and D5 receptors). As a centrally active compound, it readily crosses the blood-brain barrier following systemic administration, making it a valuable tool in neuroscience research. This technical guide provides an in-depth overview of the pharmacological properties, key research applications, and detailed experimental protocols for this compound, intended to facilitate its effective use in preclinical studies.

Pharmacological Profile

SKF 81297 is a high-efficacy agonist at D1-like receptors, demonstrating significant selectivity over other dopamine receptor subtypes and other neurotransmitter receptors. Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA).[1][2]

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at various receptors, compiled from multiple studies.

| Receptor/Target | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference(s) |

| Dopamine D1 Receptor | Radioligand Binding ([3H]-SCH23390) | Human | 15 | - | [3] |

| Dopamine D1 Receptor | Radioligand Binding | Rat | 1.99 | - | [3] |

| Dopamine D1 Receptor | cAMP Accumulation (Gs-cAMP Glosensor) | Human | - | 4.7 | [3] |

| Dopamine D1 Receptor | β-arrestin Recruitment (Tango) | Human | - | 360 | [3] |

| Dopamine D5 Receptor | cAMP Accumulation (Gs-cAMP Glosensor) | Human | - | 1.4 | [3] |

| Dopamine D2 Receptor | Radioligand Binding | N/A | 1,272 | - | [2] |

| Dopamine D3 Receptor | Radioligand Binding | N/A | >10,000 | - | [2] |

| Serotonin 5-HT2A Receptor | Radioligand Binding | N/A | 955 | - | [2] |

| Adrenergic α2 Receptor | Radioligand Binding | N/A | 509 | - | [2] |

Core Research Applications

This compound is extensively used to investigate the role of D1 receptor signaling in various physiological and pathological processes.

Motor Function and Parkinson's Disease Models

A primary application of SKF 81297 is in the study of motor control, particularly in animal models of Parkinson's disease. In unilaterally 6-hydroxydopamine (6-OHDA) or MPTP-lesioned rodents and non-human primates, systemic administration of SKF 81297 induces contralateral rotations, a behavioral marker of dopamine receptor stimulation in the denervated striatum.[4][5] These studies are crucial for evaluating the potential of D1 receptor agonists as a therapeutic strategy for Parkinson's disease.

Learning, Memory, and Cognition

D1 receptors are highly expressed in the prefrontal cortex and hippocampus, brain regions critical for cognitive functions. SKF 81297 is used to probe the role of D1 receptor activation in learning, memory, and executive functions. For instance, it has been shown to modulate working memory and cognitive flexibility in various behavioral paradigms.

Interaction with the Glutamatergic System

There is a significant body of research focused on the interplay between dopamine D1 receptors and the glutamatergic system, particularly NMDA receptors. SKF 81297 has been shown to modulate NMDA receptor currents, an effect that can be both D1 receptor-dependent and -independent.[6][7] This interaction is thought to be a key mechanism underlying dopamine's role in synaptic plasticity. Some research indicates that SKF 81297 can potentiate NMDA receptor currents through GluN2A and GluN2B subunits, while inhibiting currents through GluN2C and GluN2D subunits, independent of D1 receptor activation.[6]

Seizure Activity

High doses of SKF 81297 have been shown to induce seizure activity in rodents. This effect is associated with the activation of the extracellular signal-regulated kinase (ERK) pathway in the hippocampus. This application allows for the investigation of the molecular mechanisms underlying dopamine-mediated neuronal hyperexcitability.

Signaling Pathways

The activation of D1-like receptors by SKF 81297 initiates several downstream signaling cascades. The canonical pathway involves the activation of Gαs/olf, leading to the stimulation of adenylyl cyclase and a subsequent increase in cAMP levels. cAMP, in turn, activates PKA, which phosphorylates a multitude of downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[1][2] Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase 1 (PP1), thereby amplifying PKA-mediated signaling.[2]

Another important signaling pathway engaged by SKF 81297 is the ERK pathway. D1 receptor activation can lead to the phosphorylation and activation of ERK1/2, which can then translocate to the nucleus to regulate gene expression. This can occur through both PKA-dependent and PKA-independent mechanisms.

The interaction between D1 and NMDA receptors is a critical area of investigation. This can occur through direct protein-protein interactions or be mediated by downstream signaling molecules.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the measurement of extracellular dopamine levels in the striatum of a freely moving rat following systemic administration of SKF 81297.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12, 2mm membrane)

-

Syringe pump and liquid swivel

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ED)

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.2-7.4

-

This compound

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula targeting the striatum (AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).

-

Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

-

Allow for a 90-120 minute equilibration period to establish a stable baseline.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer SKF 81297 (e.g., 0.1-1.0 mg/kg, s.c. or i.p.).

-

Continue collecting dialysate samples for at least 2 hours post-injection.

-

-

Dopamine Analysis by HPLC-ED:

-

Analyze the dialysate samples using an HPLC-ED system.

-

A typical mobile phase consists of a phosphate/citrate buffer with methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate).

-

The electrochemical detector potential is typically set at +0.65 V.

-

Quantify dopamine levels by comparing peak heights or areas to a standard curve.

-

Locomotor Activity Assessment

This protocol outlines the procedure for measuring changes in locomotor activity in rodents following SKF 81297 administration.

Materials:

-

Male C57BL/6 mice or Sprague-Dawley rats

-

Locomotor activity chambers (e.g., clear Perspex chambers with infrared beams)[8]

-

This compound

-

Vehicle (e.g., saline)

Procedure:

-

Habituation:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Place each animal in a locomotor activity chamber for a 30-60 minute habituation period to allow exploration to subside.

-

-

Drug Administration:

-

Remove the animals from the chambers and administer SKF 81297 (e.g., 0.1-3.0 mg/kg, i.p. or s.c.) or vehicle.

-

Immediately return the animals to the same chambers.

-

-

Data Acquisition:

-

Record locomotor activity (e.g., beam breaks, distance traveled) for 60-120 minutes post-injection.

-

Analyze the data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.

-

In Vitro Electrophysiology in Brain Slices

This protocol describes the recording of neuronal activity in acute brain slices to study the effects of SKF 81297 on synaptic transmission and neuronal excitability.

Materials:

-

Rodent brain (e.g., prefrontal cortex, striatum, hippocampus)

-

Vibrating microtome (vibratome)

-

N-methyl-D-glucamine (NMDG) or sucrose-based artificial cerebrospinal fluid (aCSF) for slicing[9]

-

Standard aCSF for recording

-

Electrophysiology rig with amplifier, micromanipulators, and data acquisition system

-

Glass recording pipettes

-

This compound

Procedure:

-

Slice Preparation:

-

Rapidly dissect the brain in ice-cold, oxygenated NMDG- or sucrose-based aCSF.

-

Cut coronal or sagittal slices (e.g., 300 µm thick) using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for a recovery period of at least 60 minutes.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at room temperature or 32-34°C.

-

Perform whole-cell patch-clamp or field potential recordings from neurons in the region of interest.

-

Establish a stable baseline recording for at least 10 minutes.

-

Bath-apply SKF 81297 (e.g., 1-10 µM) to the slice and record the changes in neuronal activity (e.g., synaptic currents, firing rate).

-

Western Blotting for pERK/ERK

This protocol details the measurement of ERK phosphorylation as an indicator of D1 receptor-mediated signaling.

Materials:

-

Brain tissue or cultured cells treated with SKF 81297

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Homogenize brain tissue or lyse cultured cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK (e.g., 1:1000 dilution) overnight at 4°C.[10]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Reprobing:

-

Strip the membrane to remove the pERK antibodies.

-

Re-probe the membrane with the primary antibody against tERK to normalize for protein loading.

-

Quantify band intensities using densitometry software.

-

Conclusion

This compound remains an indispensable pharmacological tool for elucidating the complex roles of dopamine D1 receptor signaling in the central nervous system. Its high selectivity and in vivo activity make it suitable for a wide range of research applications, from investigating fundamental synaptic mechanisms to exploring potential therapeutic avenues for neurological and psychiatric disorders. By providing detailed pharmacological data and experimental protocols, this guide aims to support researchers in the rigorous and effective use of SKF 81297 in their preclinical studies.

References

- 1. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]

- 10. benchchem.com [benchchem.com]

SKF 81297 Hydrobromide: A Technical Guide for the Selective D1 Dopamine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SKF 81297 hydrobromide, a potent and selective agonist for the D1-like dopamine receptors. This document details its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways to support its use in preclinical research and drug development.

Introduction

This compound is a classic and widely utilized pharmacological tool for investigating the role of the D1 dopamine receptor in various physiological and pathological processes.[1][2] As a benzazepine derivative, it exhibits high affinity and selectivity for the D1-like receptor family (D1 and D5 receptors), making it an invaluable agent for elucidating the downstream effects of D1 receptor activation.[3][4] The D1 receptor, a Gαs/olf-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, where it modulates motor control, reward, motivation, and cognitive functions.[5][6]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol hydrobromide | [1][3] |

| Molecular Formula | C₁₆H₁₆ClNO₂·HBr | [2][3] |

| Molecular Weight | 370.67 g/mol | [1][2] |

| CAS Number | 67287-39-2 | [2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming. | [2] |

| Storage | Desiccate at +4°C. | [2] |

Quantitative Pharmacological Data

The selectivity of SKF 81297 for the D1-like receptors over other dopamine receptor subtypes is a key feature. The following table summarizes its binding affinity (Ki) and functional potency.

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | D1-like | 1.9 nM | Radioligand Binding Assay | [3] |

| Functional Potency (IC₅₀) | D1-like | 825.4 ± 128.8 nM | Electrophysiology (Na+ current reduction) | [7] |

| Functional Potency (EC₅₀) | D1/D2 Heteromer | 147.6 ± 46.9 nM | Calcium Mobilization | [8] |

Note: Potency values can vary significantly depending on the specific assay, cell type, and experimental conditions used.

Mechanism of Action and Signaling Pathways

SKF 81297 acts as an agonist at the D1 dopamine receptor, initiating a cascade of intracellular signaling events. The canonical pathway involves the activation of a stimulatory G-protein (Gαs or Gαolf), which in turn stimulates adenylyl cyclase to increase the production of the second messenger cyclic AMP (cAMP).[5][9] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[9][10]

Activation of the D1 receptor can also lead to G-protein-independent signaling through the recruitment of β-arrestin, and can activate other G-proteins such as Gq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[8][9][10]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of SKF 81297 for the D1 dopamine receptor.

Objective: To measure the displacement of a radiolabeled D1 antagonist by increasing concentrations of unlabeled SKF 81297.

Materials:

-

Cell membranes prepared from cells expressing the human D1 dopamine receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-SCH23390 (a selective D1 antagonist).

-

This compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 10 µM Butaclamol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, cell membranes (typically 10-50 µg protein per well), and varying concentrations of SKF 81297.

-

Radioligand Addition: Add [³H]-SCH23390 at a concentration near its Kd (e.g., 0.2-0.5 nM).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of SKF 81297. Fit the data to a one-site competition curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]

cAMP Functional Assay (TR-FRET)

This protocol measures the ability of SKF 81297 to stimulate cAMP production, a functional readout of D1 receptor activation.[13]

Objective: To quantify the increase in intracellular cAMP levels in response to SKF 81297 treatment.

Materials:

-

CHO-K1 cells stably expressing the human D1 dopamine receptor.

-

Culture Medium: Ham's F-12K with 10% FBS.

-

Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4.

-

This compound.

-

TR-FRET cAMP assay kit (e.g., from Revvity).

-

384-well white microplates.

-

Plate reader capable of TR-FRET.

Procedure:

-

Cell Preparation: Culture CHO-K1-D1 cells to 80-90% confluency. Harvest and resuspend the cells in Stimulation Buffer to the desired density (e.g., 0.5 x 10⁶ cells/mL).

-

Compound Addition: Add various concentrations of SKF 81297 to the wells of the 384-well plate. Include a vehicle control for basal cAMP levels.

-

Cell Addition: Add the cell suspension to the wells.

-

Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for agonist stimulation and cAMP production.

-

Lysis and Detection: Add the lysis buffer and TR-FRET reagents (cryptate-labeled anti-cAMP antibody and d2-labeled cAMP analog) as per the kit manufacturer's instructions.

-

Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.

-

Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the ratio of the two emission signals, which is inversely proportional to the amount of cAMP produced. Plot the signal ratio against the log concentration of SKF 81297 and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[13][14]

In Vivo Applications

SKF 81297 is centrally active following systemic administration and has been used in numerous in vivo studies to investigate the role of D1 receptors in behavior.[1][2] For instance, it has been shown to stimulate motor behavior in animal models of Parkinson's disease and to modulate cognitive functions.[4][15][16] Dosing in rodents typically ranges from 0.05 to 10 mg/kg, administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[17][18][19]

Selectivity Considerations

While SKF 81297 is highly selective for D1-like receptors, it's important to note that at higher concentrations, it may exhibit activity at other receptors. Furthermore, some studies suggest that SKF 81297 can modulate NMDA receptor currents independently of D1 receptor activation.[20][21] Therefore, it is crucial to use appropriate concentrations and include control experiments with selective antagonists (e.g., SCH23390 for D1 receptors) to confirm that the observed effects are indeed mediated by D1 receptor activation.[7]

Conclusion

This compound remains a cornerstone tool for researchers in neuroscience and pharmacology. Its well-characterized profile as a selective D1 receptor agonist, combined with its in vivo activity, makes it an essential compound for dissecting the complex roles of the D1 dopamine system in health and disease. This guide provides the foundational knowledge and protocols necessary for its effective use in a research setting.

References

- 1. This compound | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of dopamine D1 and D2 receptor agonists on environmental enrichment attenuated sucrose cue reactivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dopamine D1 Receptor Agonist SKF 81297 Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 81297 hydrobromide, chemically known as (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide, is a potent and selective agonist for the dopamine D1-like receptor family (D1 and D5 receptors).[1][2][3] Since its development, it has become an invaluable pharmacological tool for elucidating the role of D1 receptor signaling in various physiological and pathological processes within the central nervous system. This technical guide provides an in-depth overview of the discovery, history, pharmacological properties, and key experimental methodologies associated with this compound. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide | [2] |

| Molecular Formula | C₁₆H₁₆ClNO₂.HBr | |

| Molecular Weight | 370.67 g/mol | |

| CAS Number | 67287-39-2 | |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming. |

Pharmacological Profile

Binding Affinity

This compound is characterized by its high affinity for the dopamine D1-like receptors. The following table summarizes its binding affinities (Ki) for various neurotransmitter receptors.

| Receptor | Ki (nM) | Species | Radioligand | Reference(s) |

| Dopamine D1 | 1.9 | Rat | [³H]-SCH 23390 | [3] |

| Dopamine D1 | 15 | Human | [³H]-SCH 23390 | [7] |

| Dopamine D5 | 15 | Human | Not Specified | [7] |

| Dopamine D2 | 1272 | Not Specified | Not Specified | [8] |

| Dopamine D3 | >10,000 | Not Specified | Not Specified | [8] |

| Serotonin 5-HT2A | 955 | Not Specified | Not Specified | [8] |

| Adrenergic α2 | 509 | Not Specified | Not Specified | [8] |

Functional Activity

SKF 81297 acts as a full agonist at the D1 receptor, stimulating downstream signaling pathways. The table below presents its functional potency (EC50) in various in vitro assays.

| Assay | EC50 (nM) | Cell Line | Measured Response | Reference(s) |

| cAMP Accumulation | 4.7 | HEK293 | Gs-cAMP Glosensor assay | [7] |

| β-arrestin Recruitment | 360 | HEK293 | PRESTO-Tango assay | [7] |

| β-arrestin Recruitment | 9500 | CHOK1 | Coelenterazine-based β-galactosidase reporter gene assay | [7] |

Signaling Pathways

Activation of the D1 receptor by SKF 81297 initiates a canonical signaling cascade involving the Gs alpha subunit of the G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).

Caption: D1 Receptor Signaling Pathway activated by SKF 81297.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for SKF 81297 is not publicly available from its originators, the synthesis of related 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines generally involves the cyclization of specific amino alcohols, followed by demethylation of methoxy precursors to yield the final benzazepine structure.[1]

A generalized workflow for the synthesis of such compounds is presented below.

Caption: Generalized Synthesis Workflow for Benzazepines.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SKF 81297 for the dopamine D1 receptor.

Materials:

-

Cell membranes expressing the human or rat D1 receptor.

-

[³H]-SCH 23390 (radioligand).

-

This compound (test compound).

-

Non-specific binding control (e.g., unlabeled SCH 23390 at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of SKF 81297.

-

In a 96-well plate, combine the cell membranes, [³H]-SCH 23390, and either buffer, SKF 81297, or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of SKF 81297 from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional agonist activity of SKF 81297 at the D1 receptor.

Materials:

-

HEK293 cells stably expressing the human D1 receptor.

-

This compound.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Cell culture medium and reagents.

-

384-well microplates.

Procedure:

-

Seed the D1-expressing HEK293 cells into 384-well plates and culture overnight.

-

Prepare serial dilutions of SKF 81297.

-

Remove the culture medium and add the SKF 81297 dilutions to the cells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Plot the cAMP concentration against the log concentration of SKF 81297 to generate a dose-response curve and determine the EC50 value.

In Vivo Behavioral Assessment: Locomotor Activity

Objective: To assess the effect of SKF 81297 on spontaneous locomotor activity in rodents.

Materials:

-

Male Wistar rats or C57BL/6 mice.

-

This compound dissolved in saline.

-

Vehicle control (saline).

-

Open-field activity chambers equipped with infrared beams.

Procedure:

-

Habituate the animals to the activity chambers for at least 30 minutes on the day before the experiment.

-

On the test day, administer SKF 81297 (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally) or vehicle to the animals.

-

Immediately place the animals back into the activity chambers.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).

-

Analyze the data to determine the dose-dependent effects of SKF 81297 on locomotor activity.

Conclusion

This compound remains a cornerstone in dopamine receptor research. Its high affinity and selectivity for the D1-like receptors, coupled with its central activity, have enabled significant advancements in our understanding of the role of this receptor system in health and disease. This technical guide provides a comprehensive resource for researchers, summarizing its key properties and providing a framework for its application in various experimental paradigms. As research into the complexities of dopaminergic signaling continues, SKF 81297 will undoubtedly continue to be a vital tool for scientific discovery.

References

- 1. Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Collection: Smith, Kline & French advertisements | Science History Institute [archives.sciencehistory.org]

- 5. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Signaling Pathway Activation of SKF 81297 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 81297 hydrobromide is a potent and selective agonist for the dopamine D1-like receptors (D1 and D5). Its activation of these G protein-coupled receptors (GPCRs) triggers a cascade of intracellular signaling events, making it a valuable tool for neuroscience research and a potential therapeutic agent for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core signaling pathways activated by SKF 81297, detailed experimental protocols for its characterization, and a summary of its quantitative pharmacological properties.

Core Signaling Pathways

SKF 81297 primarily exerts its effects through the activation of dopamine D1-like receptors, which are canonically coupled to the Gs family of G proteins. However, its signaling profile is multifaceted, involving downstream effectors beyond the canonical pathway and exhibiting biased agonism.

Gs-cAMP-PKA Pathway

The principal signaling mechanism initiated by SKF 81297 at the D1 receptor is the activation of the Gs protein. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream protein targets, thereby modulating neuronal excitability, gene expression, and synaptic plasticity.

Figure 1: Canonical Gs-cAMP-PKA signaling pathway activated by SKF 81297.

Biased Agonism and β-Arrestin Recruitment

Interestingly, while SKF 81297 is a potent agonist for G protein-mediated signaling at the D1 receptor, it demonstrates biased agonism by failing to recruit β-arrestin.[1] This is in contrast to its activity at the D5 receptor, where it does promote β-arrestin recruitment.[1] This G protein bias at the D1 receptor means that SKF 81297 activates the initial signaling cascade without promoting receptor desensitization and internalization, processes typically mediated by β-arrestin. This property may contribute to its distinct pharmacological profile compared to other D1 agonists.

Figure 2: Biased agonism of SKF 81297 at the D1 receptor.

ERK Signaling Pathway Activation

SKF 81297 has been shown to induce the phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) cascade.[2][3][4] This activation of the ERK pathway can influence long-term cellular processes such as gene expression and neuroplasticity. The precise mechanism of ERK activation by SKF 81297 is complex and may involve both PKA-dependent and independent pathways.

Modulation of NMDA Receptors

Evidence suggests that SKF 81297 can modulate the function of N-methyl-D-aspartate (NMDA) receptors, key players in excitatory neurotransmission.[5] This modulation appears to be independent of D1 receptor activation, indicating an off-target effect. SKF 81297 can potentiate NMDA receptor currents, which has significant implications for its effects on synaptic plasticity and neuronal function.

Quantitative Data

The following tables summarize the key quantitative pharmacological parameters of SKF 81297.

Table 1: Binding Affinity (Ki) of SKF 81297

| Receptor | Species | Ki (nM) | Reference |

| D1 | Human | 15 | [6] |

| D1 | Rat | 1.99 | [6] |

Table 2: Functional Potency (EC50) of SKF 81297 for cAMP Accumulation

| Receptor | Species | Cell Line | EC50 (nM) | Reference |

| D1 | Human | HEK293 | 4.7 | [7] |

| D5 | Human | HEK293 | 1.4 | [7] |

Table 3: Functional Potency (EC50) of SKF 81297 for β-Arrestin Recruitment

| Receptor | Species | Cell Line | Assay | EC50 (nM) | Reference |

| D1 | Human | HEK293 | PRESTO-Tango | 360 | [7] |

| D1 | Human | CHO-K1 | β-galactosidase reporter | 9500 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the signaling of SKF 81297.

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (Ki) of SKF 81297 for the dopamine D1 receptor using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Radioligand (e.g., [³H]-SCH 23390)

-

This compound

-

Non-specific competitor (e.g., unlabeled SCH 23390 or Butaclamol)

-

96-well plates

-

Scintillation vials and scintillation cocktail

-

Filter mats (e.g., GF/B or GF/C)

-

Cell harvester

-

Scintillation counter

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-D1 cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in hypotonic lysis buffer and homogenize.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µg per well.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer to all wells.

-

Add serial dilutions of SKF 81297 to the experimental wells.

-

Add a high concentration of a non-specific competitor to the non-specific binding (NSB) wells.

-

Add assay buffer only to the total binding (TB) wells.

-

Add the radioligand at a concentration close to its Kd to all wells.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Transfer the filter discs to scintillation vials.

-

Add scintillation cocktail and allow to equilibrate.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from TB.

-

Plot the percentage of specific binding against the logarithm of the SKF 81297 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: General workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay (HTRF)

This protocol outlines a method to measure the potency (EC50) of SKF 81297 in stimulating cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8][9][10][11]

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D1 receptor

-

Cell culture medium and supplements

-

Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

-

This compound

-

Forskolin (for Gαi-coupled receptor assays, not typically needed for Gαs)

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Harvest cells and resuspend in stimulation buffer to the desired cell density.

-

-

Assay Setup:

-

Dispense the cell suspension into a 384-well white plate.

-

Prepare serial dilutions of SKF 81297 in stimulation buffer.

-

Add the SKF 81297 dilutions to the appropriate wells.

-

-

Stimulation:

-

Incubate the plate at 37°C for 30 minutes to allow for cAMP accumulation.

-

-

Lysis and Detection:

-

Add the HTRF lysis buffer containing the cAMP-d2 conjugate to all wells.

-

Add the anti-cAMP cryptate solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Plot the HTRF ratio against the logarithm of the SKF 81297 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

β-Arrestin Recruitment Assay (PRESTO-Tango)

This protocol describes the PRESTO-Tango assay to assess the ability of SKF 81297 to induce β-arrestin recruitment to the D1 receptor.[5][12][13][14]

Materials:

-

HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV fusion protein)

-

Plasmids encoding the D1 receptor-Tango construct

-

Transfection reagent

-

Cell culture medium and supplements

-

Poly-D-lysine coated 384-well white plates

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Transfection:

-

Plate HTLA cells in a suitable culture dish.

-

Transfect the cells with the D1 receptor-Tango plasmid using a suitable transfection reagent.

-

Incubate for 24 hours to allow for receptor expression.

-

-

Assay Plating:

-

Harvest the transfected cells and resuspend in assay medium.

-

Plate the cells in a poly-D-lysine coated 384-well white plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of SKF 81297.

-

Add the SKF 81297 dilutions to the cells.

-

-

Incubation:

-

Incubate the plate at 37°C for 12-16 hours.

-

-

Luminescence Reading:

-

Add the luciferase assay reagent to all wells.

-

Incubate at room temperature for 10-20 minutes.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the SKF 81297 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

This compound is a valuable pharmacological tool for dissecting the complexities of dopamine D1-like receptor signaling. Its potent and selective agonism at these receptors, coupled with its biased signaling profile at the D1 receptor, provides a unique avenue for investigating the distinct roles of G protein-dependent and independent pathways. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to effectively utilize SKF 81297 in their studies of dopaminergic systems and to explore its therapeutic potential.

References

- 1. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convulsant Doses of a Dopamine D1 Receptor Agonist Result in Erk-Dependent Increases in Zif268 and Arc/Arg3.1 Expression in Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Convulsant doses of a dopamine D1 receptor agonist result in Erk-dependent increases in Zif268 and Arc/Arg3.1 expression in mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 6. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 12. youtube.com [youtube.com]

- 13. addgene.org [addgene.org]

- 14. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]

The Dopamine D1/D5 Receptor Agonist SKF 81297 Hydrobromide: A Technical Guide to its Effects on Cyclic AMP Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SKF 81297 hydrobromide, a potent and selective dopamine D1-like receptor agonist, on intracellular cyclic adenosine monophosphate (cAMP) levels. This document outlines the underlying signaling pathways, detailed experimental protocols for measuring cAMP accumulation, and quantitative data on the dose-dependent effects of this compound.

Introduction

This compound is a widely utilized research tool for investigating the physiological and pathological roles of the dopamine D1 and D5 receptors. These Gs-coupled receptors are pivotal in numerous neuronal processes, and their activation initiates a signaling cascade that leads to the production of the second messenger, cAMP. Understanding the quantitative relationship between SKF 81297 concentration and cAMP levels is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the dopaminergic system.

D1/D5 Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of D1/D5 dopamine receptors by an agonist such as SKF 81297 involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cAMP. This pathway is a cornerstone of Gs-coupled G-protein coupled receptor (GPCR) signaling.

Quantitative Effects of SKF 81297 on cAMP Levels

The potency and efficacy of SKF 81297 in stimulating cAMP production have been quantified in various in vitro systems. The most common experimental model utilizes Human Embryonic Kidney 293 (HEK293) cells recombinantly expressing the human dopamine D1 receptor. The following tables summarize the dose-dependent effects of SKF 81297 on cAMP accumulation.

Table 1: Potency of SKF 81297 on Human D1 and D5 Receptors

| Receptor | Cell Line | Assay Method | Parameter | Value (nM) | Reference |

| Human D1 | HEK293 | Gs-cAMP Glosensor assay | EC50 | 4.7 | [1] |

| Human D5 | HEK293 | Gs-cAMP Glosensor assay | EC50 | 1.4 | [1] |

Table 2: Illustrative Dose-Response of SKF 81297 on cAMP Accumulation in D1-HEK293 Cells

| SKF 81297 Concentration (nM) | Normalized cAMP Response (% of Maximum) |

| 0.1 | ~5% |

| 1 | ~20% |

| 10 | ~60% |

| 100 | ~95% |

| 1000 | 100% |

Note: The data in Table 2 are synthesized from graphical representations in published literature for illustrative purposes and to demonstrate a typical dose-response relationship. The exact values can vary based on specific experimental conditions.

Experimental Protocols

The measurement of intracellular cAMP levels in response to GPCR activation is a fundamental technique in pharmacology. The GloSensor™ cAMP Assay is a widely used, sensitive, and non-lytic method for real-time monitoring of cAMP dynamics in living cells.

General Experimental Workflow

The following diagram illustrates the typical workflow for a GloSensor™ cAMP assay to determine the effect of a D1 receptor agonist.

Detailed Methodology: GloSensor™ cAMP Assay in D1-HEK293 Cells

This protocol is a detailed guide for measuring SKF 81297-induced cAMP accumulation in HEK293 cells stably expressing the human dopamine D1 receptor using the Promega GloSensor™ cAMP Assay.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

pGloSensor™-22F cAMP Plasmid (Promega)

-

Transfection reagent (e.g., FuGENE® HD)

-

White, clear-bottom 96-well cell culture plates

-

GloSensor™ cAMP Reagent (Promega)

-

CO2-independent medium (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

This compound stock solution (in DMSO or water)

-

Luminometer plate reader

Procedure:

-

Cell Culture and Transfection:

-

Culture D1-HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 70-80% confluency, transfect them with the pGloSensor™-22F cAMP Plasmid according to the manufacturer's protocol for the chosen transfection reagent.

-

Incubate the cells for 24 hours post-transfection.

-

-

Cell Plating:

-

Harvest the transfected cells using a gentle dissociation reagent.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Plate the cells in a white, clear-bottom 96-well plate at a density of 20,000 to 50,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Assay Protocol:

-

Prepare the GloSensor™ cAMP Reagent in CO2-independent medium according to the manufacturer's instructions.

-

Carefully remove the culture medium from the wells.

-

Add 100 µL of the prepared GloSensor™ cAMP Reagent to each well.

-

Equilibrate the plate at room temperature for 2 hours in the dark.

-

Prepare serial dilutions of this compound in CO2-independent medium. A typical concentration range would be from 1 pM to 10 µM.

-

Add 10 µL of each SKF 81297 dilution to the respective wells. For the basal control, add 10 µL of vehicle.

-

Incubate the plate at room temperature for 10-15 minutes.

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

The raw luminescence units (RLU) are directly proportional to the intracellular cAMP concentration.

-

Normalize the data by expressing the RLU of each well as a percentage of the maximum response observed with the highest concentration of SKF 81297.

-

Plot the normalized response against the logarithm of the SKF 81297 concentration to generate a dose-response curve.

-

Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

-

Logical Relationship of SKF 81297 in the cAMP Assay

The following diagram illustrates the logical relationship of SKF 81297 as an agonist within the context of the D1 receptor-mediated cAMP signaling pathway and its measurement.

Conclusion

This compound is a valuable pharmacological tool for probing the function of dopamine D1-like receptors. Its ability to potently and efficaciously increase intracellular cAMP levels provides a robust and measurable endpoint for studying D1/D5 receptor signaling. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and scientists in the field of neuroscience and drug development. The use of sensitive and reliable methods like the GloSensor™ cAMP Assay allows for a detailed characterization of the pharmacological properties of compounds targeting these important receptors.

References

In Vitro Characterization of SKF 81297 Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 81297 hydrobromide is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5).[1][2] As a classic tool compound, it has been extensively used in vitro and in vivo to probe the function of these receptors and their associated signaling pathways. This technical guide provides an in-depth overview of the in vitro characterization of SKF 81297, summarizing key quantitative data, detailing common experimental protocols, and illustrating the core signaling pathways it modulates. Recent findings also suggest potential D1 receptor-independent activities, which are crucial for the precise interpretation of experimental results.[3][4]

Data Presentation: Quantitative Profile of SKF 81297

The following tables summarize the key in vitro pharmacological parameters of SKF 81297, providing a quantitative basis for its activity and selectivity.

Table 1: Receptor Binding Affinity

| Target | Species | Cell Line/Tissue | Radioligand | Parameter | Value (nM) | Reference |

| D1 Receptor | Human | HEK293 | [³H]-SCH23390 | Ki | 15 | [5] |

| D1-like Receptor | Rat | N/A | N/A | Ki | 745 | [6] |

Table 2: Functional Activity

| Assay | Target | Species | Cell Line | Parameter | Value (nM) | Reference |

| cAMP Accumulation | D1 Receptor | Human | HEK293 | EC50 | 1.4 | [1] |

| cAMP Accumulation | D5 Receptor | Unknown | HEK293 | EC50 | 360 | [1] |

| β-arrestin Recruitment | D1 Receptor | Human | CHOK1 | EC50 | 9500 | [5] |

| Current Reduction | D1-like Receptor | N/A | Hippocampal Neurons | IC50 | 825.4 ± 128.8 | [6] |

Signaling Pathways

SKF 81297, through its agonism at D1-like receptors, activates several key intracellular signaling cascades. The canonical pathway involves Gαs/olf coupling, leading to cAMP production and subsequent activation of Protein Kinase A (PKA).[7][8] Additionally, SKF 81297 has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and, in the context of D1-D2 receptor heteromers, can activate Gq/11 signaling.[9][10][11][12]

D1 Receptor-Gs/cAMP/PKA Signaling Pathway

Activation of the D1 receptor by SKF 81297 leads to the stimulation of adenylyl cyclase via the Gs protein, resulting in the conversion of ATP to cyclic AMP (cAMP).[7][13] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB, thereby regulating gene expression.[7][8]

References

- 1. medchemexpress.com [medchemexpress.com]